Phosphocholine Chloride Sodium Salt is derived from choline chloride through phosphorylation reactions. It falls under the category of organic phosphorus compounds, specifically phospholipids, which are vital components of biological membranes. The compound is utilized in various scientific fields, including biochemistry, pharmacology, and material science.
The synthesis of Phosphocholine Chloride Sodium Salt typically involves several key steps:
Phosphocholine Chloride Sodium Salt consists of a choline moiety linked to a phosphate group, which carries a chloride ion. The molecular structure can be described as follows:
The three-dimensional arrangement of atoms allows for effective interaction with biological membranes, influencing membrane fluidity and integrity.
Phosphocholine Chloride Sodium Salt participates in various chemical reactions:
These reactions highlight its versatility as a biochemical reagent.
Phosphocholine Chloride Sodium Salt primarily targets cell membranes and other cellular constituents involved in signaling pathways.
The compound modulates the structure and function of cell membranes by influencing lipid bilayer properties. It plays a crucial role in synthesizing acetylcholine, an important neurotransmitter that facilitates communication between neurons.
The synthesis of phosphatidylcholine from choline involves enzymes such as choline kinase, which converts choline into phosphocholine using ATP as a phosphate donor. Increased levels of this compound enhance acetylcholine production, thereby improving synaptic transmission.
Phosphocholine Chloride Sodium Salt has diverse applications across various scientific fields:
Phosphocholine Chloride Sodium Salt (CAS 16904-96-4) is a quaternary ammonium compound with the molecular formula C5H13ClNNa2O4P and a molecular weight of 263.57 g/mol [1] [2] [8]. Its structure consists of three key components:
The zwitterionic nature arises from the coexistence of positively charged trimethylammonium and negatively charged phosphate groups, enabling strong electrostatic interactions in aqueous environments. X-ray diffraction studies confirm a crystalline lattice with monoclinic symmetry, where sodium ions coordinate with phosphate oxygen atoms at bond lengths of 2.35–2.48 Å [2].
Table 1: Elemental Composition of Phosphocholine Chloride Sodium Salt
Element | Atomic Count | Bonding Environment |
---|---|---|
Carbon | 5 | Methyl (3C), Methylene (2C) |
Oxygen | 4 | Phosphate ester (3O), P=O (1O) |
Nitrogen | 1 | Quaternary ammonium |
Sodium | 2 | Ionic bonding with phosphate |
Phosphorus | 1 | Central phosphate atom |
The solid-state structure exhibits variable hydration, with early product labels indicating a hydrate form that shared the same CAS RN (16904-96-4) as the anhydrous material. Modern analyses classify water content as an impurity rather than a stoichiometric hydrate, with commercial products containing ≤12.0% water [1] [8]. Key crystallographic features include:
Replacement of sodium with calcium yields Phosphocholine Chloride Calcium Salt Tetrahydrate (CAS 72556-74-2), which exhibits distinct structural and functional properties:
Table 2: Sodium vs. Calcium Salt Structural Comparison
Property | Sodium Salt | Calcium Salt Tetrahydrate |
---|---|---|
Molecular Formula | C5H13ClNNa2O4P | C5H14ClNO4P·CaCl·4H2O |
Molecular Weight | 263.57 g/mol | 385.78 g/mol |
Cation Charge | +1 (Na+) | +2 (Ca2+) |
Water Solubility | ≥100 mg/mL, clear solution | 100 mg/mL, hazy solution |
Hydration State | Variable (≤12% water) | Stoichiometric tetrahydrate |
Coordination Geometry | Octahedral (Na+–O) | Square pyramidal (Ca2+–O) |
The divalent calcium cation induces stronger ionic crosslinking between phosphate groups, reducing solubility and promoting gel formation at concentrations >50 mM. Calcium coordination involves four water molecules and two phosphate oxygen atoms, creating extended aqua complexes that influence lipid membrane interactions [5] [7]. In liposome synthesis, sodium salts enable higher bilayer fluidity (order parameter S = 0.38) versus calcium variants (S = 0.52), impacting vesicle stability and protein binding kinetics [9].
Nuclear Magnetic Resonance Analysis
1H Nuclear Magnetic Resonance (500 MHz, D2O) reveals characteristic chemical shifts:
31P Nuclear Magnetic Resonance shows a single peak at δ 1.2 ppm, confirming the absence of phosphodiester impurities. Two-dimensional correlation spectroscopy (COSY) identifies through-bond couplings between the methylene protons at 3.30 ppm and 3.68 ppm, validating the -CH2CH2- linker assignment [4].
Table 3: Characteristic Nuclear Magnetic Resonance Signatures
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Coupling Constants |
---|---|---|---|---|
1H | 3.22 ppm | Singlet | N+(CH3)3 | JHH = 0 Hz |
1H | 3.30 ppm | Multiplet | N+CH2 | JHH = 6.8 Hz |
1H | 3.68 ppm | Triplet | OCH2 | JHH = 6.8 Hz |
31P | 1.2 ppm | Singlet | -PO4 | JPH = 7.2 Hz |
Fourier-Transform Infrared Spectroscopy
Fourier-Transform Infrared spectra exhibit key vibrational modes (KBr pellet, cm−1):
The absence of absorption at 1,740 cm−1 confirms no ester carbonyl contamination. Temperature-dependent Fourier-Transform Infrared shows reversible band broadening at 1,050 cm−1 above 40°C, indicating conformational flexibility in the phosphate-ethylene linkage [4].
Mass Spectrometric Characterization
Electrospray ionization-mass spectrometry in positive mode ([M]+ = m/z 184.1) with tandem mass spectrometry fragmentation reveals diagnostic ions:
Hydrophilic interaction liquid chromatography–tandem mass spectrometry methods employ specific selected reaction monitoring transitions:
Table 4: Tandem Mass Spectrometry Parameters for Detection
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Function |
---|---|---|---|---|
Phosphocholine | 184.1 | 125.0 | 19.7 | Quantification |
Phosphocholine | 184.1 | 86.2 | 18.7 | Qualification |
Phosphocholine-d9 (Internal Standard) | 193.1 | 125.0 | 21.1 | Quantification |
Deuterated analogs (phosphocholine-d9) serve as internal standards, shifting the precursor ion to m/z 193.1 while maintaining the characteristic 125.0 fragment. This enables precise quantification in biological matrices with detection limits of 0.04 μmol/L [3].
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